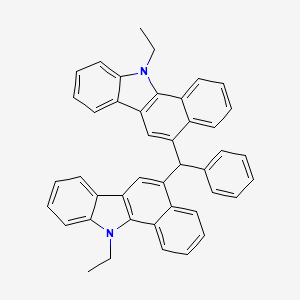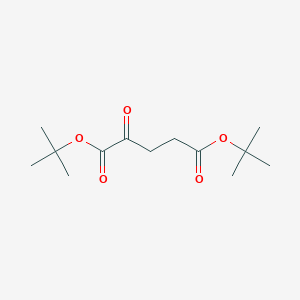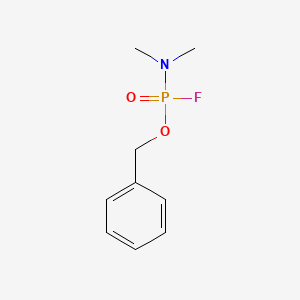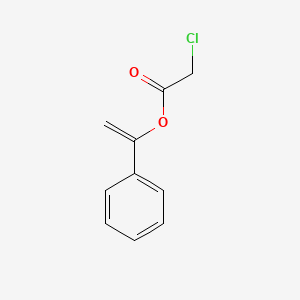![molecular formula C7H9Br B14415790 1-Bromobicyclo[2.2.1]hept-2-ene CAS No. 87406-55-1](/img/structure/B14415790.png)
1-Bromobicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromobicyclo[2.2.1]hept-2-ene, also known as 2-bromonorbornene, is a brominated derivative of norbornene. It is a bicyclic compound with the molecular formula C7H9Br. This compound is notable for its strained ring structure, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromobicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the bromination of norbornene. This reaction typically uses bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Bromobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amines, leading to the formation of corresponding norbornene derivatives.
Addition Reactions: The double bond in the norbornene ring can participate in addition reactions with reagents like hydrogen (H2) or halogens (X2), resulting in saturated or dihalogenated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition: Catalysts like palladium on carbon (Pd/C) for hydrogenation or halogen sources like chlorine (Cl2) for halogenation.
Polymerization: Catalysts such as Grubbs’ catalyst for ROMP.
Major Products:
Substitution: Norbornene derivatives with functional groups replacing the bromine atom.
Addition: Saturated or dihalogenated norbornene compounds.
Polymerization: Polymers with repeating norbornene units.
Scientific Research Applications
1-Bromobicyclo[2.2.1]hept-2-ene finds applications in various scientific fields:
Mechanism of Action
The mechanism by which 1-bromobicyclo[2.2.1]hept-2-ene exerts its effects is primarily through its reactivity due to the strained ring system. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by nucleophiles, while in addition reactions, the double bond participates in the formation of new bonds .
Similar Compounds:
2-Bromobicyclo[2.2.1]heptane: Similar structure but lacks the double bond, leading to different reactivity and applications.
Norbornene: The parent compound without the bromine atom, used extensively in polymer chemistry.
Bicyclo[2.2.1]hept-2-ene: Similar structure but without the bromine atom, used in various organic synthesis reactions.
Uniqueness: this compound is unique due to the presence of both a strained ring system and a reactive bromine atom. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis and polymer chemistry .
Properties
| 87406-55-1 | |
Molecular Formula |
C7H9Br |
Molecular Weight |
173.05 g/mol |
IUPAC Name |
1-bromobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9Br/c8-7-3-1-6(5-7)2-4-7/h1,3,6H,2,4-5H2 |
InChI Key |
WZFDQEVHTWNVHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/no-structure.png)
![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)

![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)



![4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole](/img/structure/B14415789.png)
